Trisodium 4-((1-hydroxy-8-((1-oxo-3-(phenylsulphonyl)propyl)amino)-3,6-disulphonato-2-naphthyl)azo)benzoate
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Overview
Description
Trisodium 4-[[1-hydroxy-8-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-3,6-disulfonato-2-naphthyl]azo]benzoate is a complex organic compound with the molecular formula C26H18N3Na3O12S3 and a molecular weight of 729.60 g/mol . It is known for its vibrant color and is commonly used as a dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-[[1-hydroxy-8-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-3,6-disulfonato-2-naphthyl]azo]benzoate involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:
Nitration: Naphthalene undergoes nitration to form nitronaphthalene.
Reduction: The nitro group is reduced to an amino group.
Sulfonation: The amino-naphthalene is sulfonated to introduce sulfonic acid groups.
Diazotization: The amino group is converted to a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with a benzoic acid derivative to form the azo compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Trisodium 4-[[1-hydroxy-8-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-3,6-disulfonato-2-naphthyl]azo]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Nucleophiles such as amines and alcohols.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trisodium 4-[[1-hydroxy-8-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-3,6-disulfonato-2-naphthyl]azo]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a dye for staining and as an indicator in various chemical reactions.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of Trisodium 4-[[1-hydroxy-8-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-3,6-disulfonato-2-naphthyl]azo]benzoate involves its interaction with specific molecular targets. The compound’s azo bond can undergo cleavage, releasing active intermediates that interact with cellular components. The sulfonic acid groups enhance its solubility and facilitate its binding to biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-hydroxy-5-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-3-[[4-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-2-sulfonatophenyl]azo]naphthalene-2,7-disulfonate .
- Trisodium 4-hydroxy-3-[[4-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-2-sulfonatophenyl]azo]naphthalene-2,7-disulfonate .
Uniqueness
Trisodium 4-[[1-hydroxy-8-[[1-oxo-3-(phenylsulfonyl)propyl]amino]-3,6-disulfonato-2-naphthyl]azo]benzoate is unique due to its specific structural features, such as the presence of multiple sulfonic acid groups and the phenylsulfonylpropyl moiety. These features contribute to its distinct chemical reactivity and applications .
Properties
CAS No. |
93803-32-8 |
---|---|
Molecular Formula |
C26H18N3Na3O12S3 |
Molecular Weight |
729.6 g/mol |
IUPAC Name |
trisodium;5-[3-(benzenesulfonyl)propanoylamino]-3-[(4-carboxyphenyl)diazenyl]-4-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H21N3O12S3.3Na/c30-22(10-11-42(34,35)18-4-2-1-3-5-18)27-20-14-19(43(36,37)38)12-16-13-21(44(39,40)41)24(25(31)23(16)20)29-28-17-8-6-15(7-9-17)26(32)33;;;/h1-9,12-14,31H,10-11H2,(H,27,30)(H,32,33)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3 |
InChI Key |
ZSKWXQUHWGAJEH-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3[O-])N=NC4=CC=C(C=C4)C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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